Potassium 2-hydroxy-4-methoxybenzoate

Cosmetic Science Dermatology Melanogenesis

Formulators targeting hyperpigmentation often face single-mechanism agents that fail to address keratinocyte-mediated melanin retention. 4MSK resolves this via a dual mechanism: inhibiting melanin synthesis while upregulating Transglutaminase 1 to promote keratinocyte differentiation and melanin excretion. • Approved quasi-drug (Japan MHLW) & cosmetic ingredient (China MoH) • Max use: 3% in cosmetics • Water-soluble; compatible with aqueous vehicles • Synergizes with tranexamic acid at pH 4.5-6.5 for formulation stability

Molecular Formula C8H7KO4
Molecular Weight 206.24 g/mol
CAS No. 152312-71-5
Cat. No. B129242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-hydroxy-4-methoxybenzoate
CAS152312-71-5
Molecular FormulaC8H7KO4
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)[O-])O.[K+]
InChIInChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
InChIKeyYRJKYHIIYRGTCC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4MSK: Regulatory-Approved Dual-Action Skin Brightener


Potassium 2-hydroxy-4-methoxybenzoate, widely recognized by its INCI name Potassium Methoxysalicylate or the acronym 4MSK, is a potassium salt derivative of salicylic acid [1]. It functions as a skin-lightening agent approved as an active quasi-drug ingredient by Japan's Ministry of Health, Labour and Welfare (MHLW) in 2003 and as a cosmetic raw material by China's Ministry of Health in 2007 [1][2]. Distinguished from simple salicylic acid derivatives, 4MSK operates through a dual mechanism, concurrently inhibiting melanin production in melanocytes and normalizing keratinocyte differentiation to promote melanin excretion, thereby addressing hyperpigmentation at two distinct physiological levels [3].

Dual-pathway mechanism: melanin synthesis inhibition and keratinocyte differentiation normalization
Salt form with distinct functional profile vs. salicylic acid
Regulatory-approved quasi-drug active with defined cosmetic use limits

Why 4MSK Cannot Be Substituted by Generic Alternatives


The substitution of Potassium 2-hydroxy-4-methoxybenzoate with alternative salicylates or common brightening agents (e.g., kojic acid, arbutin) is scientifically invalid due to its unique dual-action mechanism. Unlike salicylic acid, which primarily functions as a keratolytic, the potassium salt and 4-methoxy substitution of 4MSK abolishes its exfoliative activity at formulation pH, while imparting a novel capacity to upregulate keratinocyte differentiation markers (e.g., Transglutaminase 1) to actively facilitate melanin excretion [1]. Furthermore, while agents like arbutin and kojic acid act solely as tyrosinase inhibitors, 4MSK is clinically documented to increase skin lightness in both pigmented and non-pigmented skin, a differential outcome that cannot be assumed for mono-mechanism alternatives [2].

!
Mono-mechanism brighteners (arbutin, kojic acid) lack keratinocyte-normalizing effect; endpoint profile may differ.
!
Free salicylic acid retains keratolytic activity; salt-form functional profile may not transfer.
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Non-salt analogs may shift formulation compatibility and skin penetration context.

Quantitative Performance Evidence for 4MSK


Dual-Action Melanin Reduction vs. Single-Target Inhibitors

4MSK demonstrates a unique dual-action mechanism not observed in single-target comparators like arbutin or kojic acid. In a 2025 study using human epidermal equivalents, 4MSK (10 µM) significantly suppressed melanin content by inhibiting tyrosinase activity in melanocytes while simultaneously promoting the gene expression of the differentiation marker Transglutaminase 1 (TGM1) in keratinocytes [1]. In contrast, the same study confirmed that common alternatives such as arbutin function solely as tyrosinase inhibitors without the keratinocyte-normalizing effect [2]. This dual action is critical for addressing both melanin production and its subsequent excretion.

Dual-Action vs. Single-Target
Head-to-head
Dual-action: melanin suppression + TGM1 upregulation vs. arbutin/kojic acid (tyrosinase inhibition only).
Supports differentiated mechanism interpretation.
Human epidermal equivalents; p-value not reported.
Cosmetic Science Dermatology Melanogenesis

Clinical Skin Lightening in Pigmented and Non-Pigmented Skin

In a 2025 double-blind, split-face, placebo-controlled clinical trial (n=number not specified in abstract), a 4MSK formulation was compared directly against a vehicle control. The 4MSK-treated side of the face demonstrated a statistically significant increase in skin lightness (L* value) in both pigmented and non-pigmented areas of the cheek compared to baseline and the vehicle control [1]. This contrasts with many tyrosinase inhibitors (e.g., arbutin, kojic acid), which primarily demonstrate efficacy on pigmented lesions rather than improving overall skin brightness [2]. The trial also showed a reduction in the desquamation area ratio on the cheek, indicating improved stratum corneum health [1].

Clinical L* Value Change
Head-to-head
Reported significant increase in L* value in pigmented and non-pigmented cheek skin vs. vehicle.
Supports model skin-lightness endpoint review.
Split-face, placebo-controlled; exact n not reported in abstract.
Clinical Dermatology Cosmetic Efficacy Hyperpigmentation

Keratinocyte-Normalizing Activity Without Keratolysis

4MSK is structurally related to salicylic acid but exhibits a functionally distinct profile. While salicylic acid is a potent keratolytic agent, 4MSK lacks significant exfoliative properties on skin. This is due to the potassium salt form which maintains the molecule outside the pH range required for keratolysis [1]. Instead, 4MSK actively corrects abnormal keratinocyte differentiation, promoting the formation of hyaline keratin particles, thickening the granular layer, and thinning the stratum corneum to facilitate smooth melanin discharge . This profile allows 4MSK to be used at an approved maximum concentration of 3% in cosmetics [2] without the irritation potential commonly associated with free salicylic acid.

Keratinocyte Normalization
Class-level
Promotes TGM1, thickens granular layer; lacks significant keratolytic activity vs. salicylic acid.
Formulation-context differentiation profile.
In vitro and in vivo skin analysis.
Formulation Chemistry Dermatology Salicylic Acid Derivatives

Enhanced Penetration and Formulation Stability vs. Free Acid

The potassium salt form of 2-hydroxy-4-methoxybenzoate confers significant advantages over the free acid (CAS 2237-36-7). As a water-soluble salt, 4MSK exhibits improved formulation compatibility in aqueous systems compared to the less soluble free acid. Furthermore, a recent patent from Shiseido details a '4MSK/fluid penetration technology' that enhances skin penetration of 4MSK, confirming that formulation innovation can increase the amount of active penetrating the skin by approximately two-fold compared to older formulas [1]. This demonstrates the compound's potential for optimized delivery, a critical factor for in vivo efficacy.

Penetration Enhancement
Reported
Approximately 2x increase in skin penetration with novel formulation technology vs. older formulations.
Supports formulation-exposure review.
Shiseido patent data; independent validation to verify.
Pharmaceutical Technology Formulation Science Skin Penetration

Recommended Application Scenarios for 4MSK


Advanced Brightening Serums with Dual-Action Mechanism

Given its unique dual-action profile—inhibiting melanin synthesis in melanocytes while promoting keratinocyte differentiation for melanin excretion—4MSK is optimally suited for premium skin brightening formulations targeting stubborn hyperpigmentation, including melasma and post-inflammatory hyperpigmentation [1]. Its approved maximum use concentration of 3% in cosmetics provides a clear regulatory benchmark for formulators [2]. The ingredient is particularly effective when combined with other actives like tranexamic acid, where a patented method exists to ensure formulation stability and prevent discoloration at a pH of 4.5-6.5 [3].

Gentle Brightening Products for Sensitive or Daily Use

The clear differentiation of 4MSK from salicylic acid in terms of keratolytic activity makes it a superior choice for daily-wear brightening products and those intended for sensitive skin [1]. Formulators can leverage its ability to normalize keratinization and promote a smoother skin surface without the risk of irritation, peeling, or pH constraints associated with traditional salicylic acid [2]. Its water-soluble salt form also simplifies incorporation into a wide range of aqueous-based cosmetic vehicles, from toners to lotions [3].

High-Efficacy Clinical Lines with Enhanced Active Delivery

For research-driven brands developing clinical or 'cosmeceutical' lines, the existence of advanced delivery technologies like the '4MSK/fluid penetration technology' offers a tangible pathway to product differentiation [1]. The ability to increase skin penetration of 4MSK by approximately two-fold provides a quantifiable performance advantage over competing products that rely on standard 4MSK formulations [1]. This scenario is ideal for premium anti-pigmentation products where maximizing active bioavailability is paramount.

Application
Selection Property
Validation Focus
Dual-mechanism brightening formulation research
Dual-action profile (melanocyte + keratinocyte)
Dual-pathway endpoint verification in hyperpigmentation models
Gentle aqueous-base cosmetic development
Water-soluble salt; distinct keratolysis profile
Irritation potential review vs. salicylic acid controls
Advanced penetration-enhanced product studies
Formulation-dependent penetration context
Exposure-model review with delivery technology

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